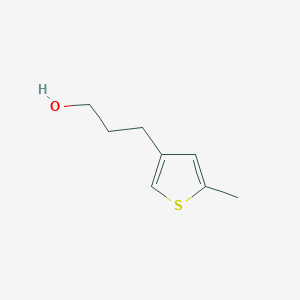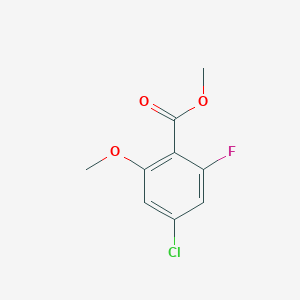
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid is a chiral compound that has garnered interest in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a fluorophenyl group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the chiral center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or auxiliaries.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, offering advantages in terms of reaction control and sustainability .
化学反应分析
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃
Reduction: H₂/Pd-C
Substitution: Fluorobenzene derivatives, TEA
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical pathways, potentially interacting with enzymes or receptors.
相似化合物的比较
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic acid: Similar structure but lacks the fluorine atom.
(S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-chlorophenyl)acetic acid: Similar structure but contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H18FNO4 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC 名称 |
(2S)-2-(4-fluorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16(4)11(12(17)18)9-5-7-10(15)8-6-9/h5-8,11H,1-4H3,(H,17,18)/t11-/m0/s1 |
InChI 键 |
LFMFIQJMXYDNIC-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=C(C=C1)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


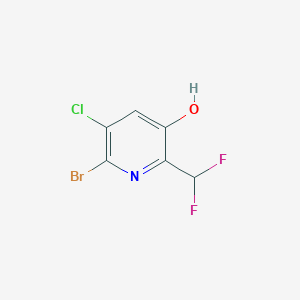

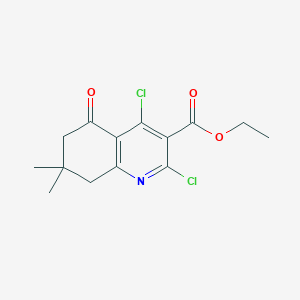
![1-Hydroxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13085146.png)
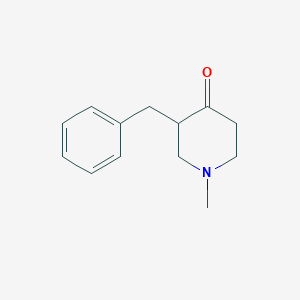
![10-Methyl-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13085154.png)
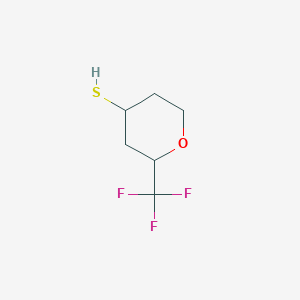
![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13085173.png)
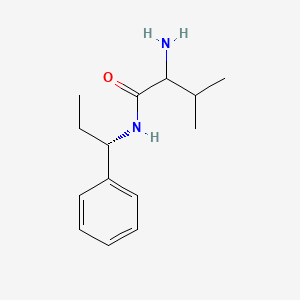
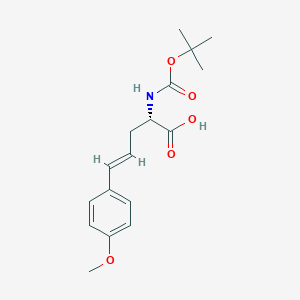
![1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13085196.png)
![1-(2-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13085201.png)
